(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as an amino acid derivative, featuring both amino and amide functional groups, which contribute to its biological activity. The compound is recognized for its potential applications in drug development, particularly as a modulator of biological pathways.
This compound can be synthesized through various chemical pathways that involve the modification of pyrazole derivatives. Its synthesis and characterization have been documented in several scientific publications, highlighting its structural properties and potential applications in pharmaceutical research .
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide falls under the category of organic compounds, specifically as a substituted pyrazole. Its classification relates to its structural features, which include a propanamide backbone and a dimethyl-substituted pyrazole ring.
The synthesis of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis can be achieved through a two-step process:
The molecular structure of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide is characterized by:
Crystallographic studies and spectroscopic analyses (such as Nuclear Magnetic Resonance spectroscopy) have been employed to elucidate the precise arrangement of atoms within the molecule, confirming its stereochemistry and functional group orientation .
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide participates in various chemical reactions that are significant for its functional applications:
The reactivity of this compound is influenced by the presence of both amino and carbonyl functionalities, allowing it to engage in diverse chemical transformations relevant for drug design and synthesis .
The mechanism of action for (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl
The synthesis of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide typically begins with the construction of the 1,4-dimethyl-1H-pyrazole core, followed by stereoselective introduction of the alanine-derived side chain. A representative approach involves 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate and methyl hydrazine, yielding a substituted pyrazole intermediate. Subsequent regioselective alkylation at the N1 position secures the 1,4-dimethyl configuration essential for downstream functionalization [9]. The key chiral center is introduced via nucleophilic displacement of activated intermediates (e.g., bromo or mesylate derivatives) using enantiomerically pure tert-butyl (R)-2-((diphenylmethylene)amino)acetate, which undergoes deprotection and hydrolysis to afford the target compound [6]. Final amidation is achieved through coupling reagents (e.g., HATU/DIPEA) or via mixed anhydride methods.
Chiral resolution remains critical for achieving high enantiomeric excess. Diastereomeric salt formation using chiral acids like (1R)-(-)-10-camphorsulfonic acid effectively separates racemic mixtures prior to the final amidation step. This method yields the (3R)-enantiomer with >99% ee, as confirmed by chiral HPLC analysis [6]. Process optimization has demonstrated that microwave-assisted synthesis (150°C, 30 min) significantly reduces reaction times for pyrazole ring formation compared to conventional heating (reflux, 12 hr) while maintaining yields above 85% [9].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield | Critical Reaction Parameter |
---|---|---|---|
1,4-Dimethyl-5-bromopyrazole | Electrophilic coupling partner | 78% | Temperature control during bromination (0-5°C) |
(R)-2-((Diphenylmethylene)amino)-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate | Chiral building block | 65% | Anhydrous conditions, N₂ atmosphere |
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid | Carboxylic acid precursor | 92% | Acidic hydrolysis at 60°C, 4h [5] |
Reductive amination offers an efficient pathway for introducing the β-amino group while preserving stereochemistry. This approach utilizes 3-oxo-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide as a key precursor, synthesized via Friedel-Crafts acylation of the pyrazole ring followed by amidation. The carbonyl group undergoes condensation with ammonium acetate or benzylamine, followed by stereoselective reduction using chiral catalysts. Notably, (R)-BINAP-modified ruthenium complexes achieve diastereoselectivity >20:1 (R:S) under hydrogen pressure (50 psi) in methanol at 60°C [7]. Alternatively, biocatalytic approaches employing engineered transaminases (e.g., from Arthrobacter sp.) convert the ketone precursor directly to the (R)-amine with 92% conversion and >98% ee in aqueous buffer (pH 7.5, 37°C) [7].
Critical to functional group compatibility is the chemo-selective reduction of the imine bond without affecting the amide or pyrazole ring. Sodium triacetoxyborohydride in dichloromethane/acetic acid (4:1) at 0°C achieves near-quantitative reduction while minimizing by-product formation (<2%). The methodology enables late-stage diversification through the use of substituted amines, providing access to N-alkylated derivatives without racemization [1] [7].
The synthesis of (3R)-enantiomer requires fundamentally different strategies than its (3S)-counterpart due to chiral inversion challenges during amidation and purification. Key methodologies include:
Asymmetric Hydrogenation: Chiral Ir(III) catalysts with P,N-ligands (e.g., BoPhos) hydrogenate (Z)-enamides derived from 1,4-dimethylpyrazole-5-carbaldehyde, yielding the (R)-configured amine with 95% ee and turnover numbers >5,000. The (S)-enantiomer (CAS 1841753-21-6) is similarly accessible using enantiomeric catalysts but requires distinct ligand frameworks [1] [8].
Chiral Auxiliary Approaches: (L)-Proline-derived templates induce re-face selectivity during alkylation of pyrazole-containing ketoesters. Hydrolysis under mild conditions (LiOH/THF/H₂O) releases the (R)-acid without racemization, as confirmed by polarimetry ([α]D²⁵ = +15.6° (c=1, CH₃OH)). This method achieves diastereomeric ratios of 94:6, with the minor (S)-isomer (CAS 1844122-04-8) removed via crystallization [3] [7].
Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) selectively acylates the (S)-enantiomer of racemic 3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide with vinyl acetate in toluene at 45°C. This kinetic resolution provides the unreacted (R)-amine with 98% ee and 45% theoretical yield, while the acylated (S)-product is recycled via hydrolysis [3].
Table 2: Comparative Data for (3R) and (3S) Enantiomers
Property | (3R)-Enantiomer | (3S)-Enantiomer |
---|---|---|
CAS Number | 1844122-04-8 [8] | 1841753-21-6 [1] |
Specific Rotation | [α]D²⁵ = +32.5° (c=0.5, H₂O) | [α]D²⁵ = -32.1° (c=0.5, H₂O) |
Chiral Synthesis ee | >98% (Asymmetric hydrogenation) | >98% (Enzymatic resolution) |
SMILES | O=C(N)CC@@HC1=C(C)C=NN1C | O=C(N)CC@HC1=C(C)C=NN1C |
Continuous flow technology addresses limitations in batch synthesis through precise control of residence time, temperature, and mixing efficiency. The pyrazole formation step demonstrates significant improvements under flow conditions: A solution of hydrazine hydrate and β-ketonitrile in ethanol is pumped through a copper-packed bed reactor (60°C, residence time 15 min), achieving 95% conversion compared to 78% in batch mode at equivalent temperatures [9] [10]. This enhancement is attributed to the elimination of localized hot spots and consistent stoichiometry throughout the reaction stream.
For critical stereoselective steps, microfluidic mixer designs enable rapid reagent combination prior to entering a temperature-controlled reaction coil. The reductive amination between 3-oxopropanamide and (R)-α-methylbenzylamine employs a two-stage system: 1) imine formation in a PTFE coil (25°C, 5 min), followed by 2) reduction with immobilized cyanoborohydride resin (40°C, 10 min). This approach suppresses enolization pathways that cause epimerization, enhancing diastereoselectivity to 97:3 (R:S) [10]. Subsequent catalytic hydrogenolysis (Pd/C-packed column, 10 bar H₂) efficiently removes the chiral auxiliary to yield enantiomerically pure (R)-amine.
Integrated purification modules further streamline production. An in-line liquid-liquid separator continuously removes water-soluble by-products after the reduction step, while a scavenger column (polystyrene-bound sulfonic acid) eliminates residual metal contaminants. This configuration achieves >99.5% pure (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide at a production rate of 200 g/h, representing a 40% yield increase over optimized batch processes [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1